1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18613481
InChI: InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)4-9-5/h3-4,11H,1-2H3
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one

CAS No.:

Cat. No.: VC18613481

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 1-(5-hydroxy-2-methylpyridin-4-yl)ethanone
Standard InChI InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)4-9-5/h3-4,11H,1-2H3
Standard InChI Key ZSXQCOABOMBOAM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=N1)O)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s systematic name, 1-(5-hydroxy-2-methylpyridin-4-yl)ethan-1-one, reflects its substitution pattern on the pyridine ring. Key identifiers include:

PropertyValueSource
CAS Registry Number1256809-33-2
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Synonyms1-(5-Hydroxy-2-methylpyridin-4-yl)ethanone

The acetyl group at position 4 introduces electrophilic character, while the hydroxyl group at position 5 enables hydrogen bonding, influencing solubility and reactivity .

Synthesis and Preparation

Synthetic Routes from Pyranone Precursors

A common strategy for synthesizing pyridinone derivatives involves the functionalization of pyranones. For example, kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) has been used as a starting material for analogous compounds. Protection of the hydroxyl group with benzyl bromide, followed by ring expansion via amine-mediated reactions, yields pyridinone scaffolds .

Representative Protocol (adapted from ):

  • Protection: Kojic acid is treated with benzyl bromide in methanol under basic conditions to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

  • Ring Expansion: Reaction with methylamine in ethanol-water at reflux replaces the pyranone oxygen with a nitrogen atom, forming a pyridin-4(1H)-one intermediate.

  • Acylation: Chlorination of the hydroxymethyl group (using SOCl₂) and subsequent nucleophilic substitution with acetylating agents could introduce the ethanone moiety.

Direct Functionalization of Pyridine Derivatives

Physicochemical Properties

Solubility and Stability

While experimental data for the compound is limited, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to hydrogen-bonding capacity . The hydroxyl group enhances water solubility compared to non-polar pyridine derivatives. Stability under acidic or basic conditions remains uncharacterized but is likely influenced by the acetyl group’s susceptibility to hydrolysis.

Spectral Characterization

  • ¹H NMR: Aromatic protons between δ 6.5–8.0 ppm, hydroxyl protons as broad singlets (δ 9–12 ppm), and acetyl methyl groups as singlets near δ 2.5 ppm .

  • IR: Stretching vibrations for C=O (~1650 cm⁻¹) and O–H (~3200 cm⁻¹) .

Research Gaps and Future Directions

Unexplored Synthetic Pathways

Current methods rely on multi-step protocols with moderate yields. Streamlining synthesis via one-pot multicomponent reactions or catalytic C–H activation could improve efficiency .

Biological Screening

No published studies directly evaluate this compound’s bioactivity. Prioritized assays should include:

  • Antimicrobial Susceptibility Testing: Against Gram-positive/negative bacteria and Leishmania spp.

  • Cytotoxicity Profiling: In cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative potential.

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